1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the pyrroloquinoxaline family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core, a methoxyethyl group, and a tolylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a strong acid or base as a catalyst.
Introduction of the Methoxyethyl Group: This step can be achieved through nucleophilic substitution reactions, where a methoxyethyl halide reacts with the pyrroloquinoxaline core.
Attachment of the Tolylsulfonyl Group: This step involves the sulfonylation of the compound using a tolylsulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methoxyethyl halides for nucleophilic substitution, tolylsulfonyl chloride for sulfonylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyethyl)-3-(p-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Similar structure but with a para-tolylsulfonyl group.
1-(2-ethoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Similar structure but with an ethoxyethyl group.
Uniqueness
1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxyethyl and tolylsulfonyl groups contribute to its reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(3-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-6-5-7-14(12-13)28(25,26)18-17-20(24(19(18)21)10-11-27-2)23-16-9-4-3-8-15(16)22-17/h3-9,12H,10-11,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOGOEURSONOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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